2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C20H11F3N2O4S and its molecular weight is 432.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its bioactive properties.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetics.
Molecular Formula : C_{25}H_{16}N_{2}O_{5}S_{2}
Molar Mass : 488.53 g/mol
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiourea derivative | HepG2 | 2.38 | |
Thiourea derivative | HCT116 | 1.54 | |
Thiourea derivative | MCF7 | 4.52 | |
Doxorubicin (control) | HepG2 | 7.46 |
These studies utilized the SRB assay to assess cytotoxicity, revealing that many synthesized compounds demonstrated superior activity compared to standard drugs.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Induction of Apoptosis : Studies involving annexin V-FITC assays indicated that these compounds can trigger apoptotic pathways, as evidenced by alterations in mitochondrial proteins such as Bax and Bcl-2.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions of the compound with various biological targets. These studies suggest that the compound can effectively bind to specific enzymes and receptors involved in cancer progression. For example, docking simulations have indicated favorable interactions with EGFR, supporting the observed anticancer activity.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Thiourea Derivatives : A series of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties were synthesized and tested for cytotoxicity against HepG2, HCT116, and MCF7 cell lines. The results showed significant antiproliferative activity with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Mechanistic Insights : In-depth studies on apoptosis revealed that these compounds not only inhibit cell growth but also activate apoptotic pathways through mitochondrial signaling .
Propriétés
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O4S/c21-20(22,23)13-7-14(16-2-1-5-27-16)25-19(12(13)8-24)30-9-15(26)11-3-4-17-18(6-11)29-10-28-17/h1-7H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYIZHRPSRVOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.